molecular formula C17H12ClNO3 B2680978 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 774575-48-3

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2680978
CAS No.: 774575-48-3
M. Wt: 313.74
InChI Key: XCOJVNBQMOUPER-UHFFFAOYSA-N
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Description

Historical Development of Quinoline-4-Carboxylic Acid Scaffolds

The quinoline core was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, but its structural elucidation by James Dewar in 1871 marked the beginning of systematic exploration. Early medicinal applications focused on antimalarial agents, epitomized by chloroquine, but the introduction of carboxylic acid functionality at position 4 emerged as a transformative modification in the mid-20th century.

The Pfitzinger and Doebner reactions became cornerstone synthetic methods for quinoline-4-carboxylic acids, enabling large-scale production of derivatives for biological screening. Cinchophen, an early anti-inflammatory drug derived from this scaffold, demonstrated the therapeutic potential of quinoline-4-carboxylic acids, though safety concerns later limited its use. Contemporary research has refined these synthetic approaches, with recent advances employing catalytic KOH in ethanol or water under reflux conditions to achieve high yields of substituted derivatives.

Table 1: Key Milestones in Quinoline-4-Carboxylic Acid Development

Year Development Significance
1871 Structural characterization by Dewar Enabled rational drug design
1934 Chloroquine synthesis Validated quinoline antimalarial potential
1950s Cinchophen clinical use Demonstrated anti-inflammatory applications
2015 High-yield KOH-mediated synthesis Improved access to complex derivatives
2024 Antileishmanial quinoline derivatives Expanded therapeutic applications

Structural Features of 8-Chloro-2-(3-Methoxyphenyl)quinoline-4-Carboxylic Acid

This derivative (C₁₇H₁₂ClNO₃, MW 313.74 g/mol) incorporates three critical modifications to the parent quinoline-4-carboxylic acid scaffold:

  • 8-Chloro Substituent : The electron-withdrawing chlorine atom at position 8 induces ring electron deficiency, potentially enhancing π-stacking interactions with aromatic residues in enzyme active sites.
  • 2-(3-Methoxyphenyl) Group : The ortho-substituted methoxy phenyl ring introduces steric bulk and provides additional hydrogen-bonding sites through its ether oxygen.
  • 4-Carboxylic Acid : This moiety serves as a hydrogen bond donor/acceptor and may participate in salt bridge formation with basic amino acid residues.

Figure 1: Structural Analysis

Molecular Formula: C₁₇H₁₂ClNO₃  
IUPAC Name: 8-chloro-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid  
Key Functional Groups:  
- Quinoline bicyclic core  
- Carboxylic acid (position 4)  
- Chlorine (position 8)  
- 3-Methoxyphenyl (position 2)  

Computational modeling studies suggest that the 3-methoxyphenyl group adopts a dihedral angle of 38.7° relative to the quinoline plane, optimizing hydrophobic interactions while maintaining conjugation with the heterocyclic system. The chlorine atom's position at C8 creates a distinct electrostatic potential surface, with calculated partial charges of +0.32 e at the chlorine center and -0.41 e at the carboxylic oxygen atoms.

Significance in Drug Discovery Paradigms

The structural complexity of this compound makes it a valuable template for rational drug design. Key advantages include:

  • Target Versatility : Quinoline-4-carboxylic acids inhibit diverse enzymes including alkaline phosphatases (IC₅₀ = 22 nM for h-TNAP), TACE (TNF-α converting enzyme), and Leishmania protease targets.
  • Synthetic Flexibility : The scaffold permits modular substitution at positions 2, 4, and 8 while maintaining core pharmacophore integrity.
  • Improved Pharmacokinetics : Methoxy groups enhance metabolic stability compared to unsubstituted phenyl rings, as demonstrated in comparative CYP450 inhibition assays.

Table 2: Structure-Activity Relationship (SAR) Observations

Position Modification Biological Impact
C2 3-Methoxyphenyl ↑ Hydrophobic binding, ↓ CYP3A4 metabolism
C4 Carboxylic acid Essential for enzyme inhibition
C8 Chlorine ↑ Electronic effects, ↑ target affinity

Molecular docking studies using homology models of h-PLAP (human placental alkaline phosphatase) reveal that the carboxylic acid group forms bidentate hydrogen bonds with Arg166 (2.1 Å) and Asn99 (2.4 Å), while the chlorine atom participates in halogen bonding with Tyr367 (3.2 Å). The methoxy group's orientation creates favorable van der Waals interactions with Phe113 and Leu114 in the hydrophobic pocket.

Recent applications in antileishmanial drug discovery highlight the scaffold's adaptability. Structural analogs demonstrate IC₅₀ values as low as 0.86 μM against Leishmania donovani amastigotes, with selectivity indices exceeding 33-fold compared to mammalian cells. These findings underscore the compound's potential as a multifunctional pharmacophore in addressing unmet therapeutic needs.

Properties

IUPAC Name

8-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-11-5-2-4-10(8-11)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOJVNBQMOUPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic or basic conditions . Other methods include the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, and using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid exhibit potent antimicrobial activity. For instance, modifications in the quinoline structure have been shown to enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. In particular, studies have demonstrated that compounds with chlorine substituents at the 8-position show higher activity against gram-positive and gram-negative bacteria compared to those with hydrogen or fluorine .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer progression. Some derivatives have been developed as selective HDAC inhibitors, showing promising results in vitro against various cancer cell lines . For example, modifications to the structure have led to compounds with significant cytotoxicity against lung cancer (H460) and colorectal cancer (HT-29) cell lines .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

StudyFocusKey Findings
Antitubercular AgentsIdentified new quinoline derivatives with enhanced activity against Mycobacterium tuberculosis, showcasing the potential for developing anti-TB medications.
HDAC InhibitorsDeveloped selective inhibitors with significant anticancer activity; demonstrated efficacy in vitro against multiple cancer cell lines.
Antibacterial EvaluationEvaluated a series of derivatives for antibacterial properties; found that structural modifications significantly increased activity against resistant strains.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

  • 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 124930-93-4): Substituent: 4-chlorophenyl at position 2. Safety data indicate compliance with GHS regulations .
  • 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS 863180-69-2): Substituent: 2,4-dichlorophenyl at position 2. Molecular formula: C₁₆H₈Cl₃NO₂. Increased chlorine content may improve metabolic stability but raises toxicity concerns .
  • 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 669739-31-5): Substituent: 3-hydroxyphenyl at position 2. Molecular weight: 299.71 g/mol. The hydroxyl group introduces hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability .

Substituent Variations at Position 7 or 8

  • 7-Chloro-8-methyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS 590353-82-5): Substituents: Chlorine at position 7, methyl at position 7. Molecular weight: 328 g/mol. The additional methyl group at position 8 may sterically hinder interactions with biological targets compared to the unsubstituted analog .
  • 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid: Substituent: 3-propoxyphenyl at position 2. Molecular formula: C₂₀H₁₈ClNO₃.

Carboxylic Acid Derivatives

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid: Substituent: 4-bromophenyl at position 2. Synthesis: Prepared via methods reported in ref. 67 and 79, involving esterification and hydrolysis steps . Bromine’s larger atomic radius compared to chlorine may alter electronic effects and steric interactions .
  • 6-Chloro-2-(propargyloxy)quinoline-4-carboxylate: Substituent: Propargyloxy at position 2. Melting point: 156°C. The propargyl group introduces alkyne functionality, enabling click chemistry applications .

Data Tables

Table 1: Structural and Physical Properties of Selected Quinoline-4-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature(s)
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(3-OMePh), 4-COOH C₁₇H₁₂ClNO₃ 313.74 Not reported Methoxy enhances electron donation
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid 8-Cl, 2-(4-ClPh), 4-COOH C₁₆H₉Cl₂NO₂ 334.16 Not reported Increased lipophilicity
6-Chloro-2-(propargyloxy)quinoline-4-carboxylate 6-Cl, 2-propargyloxy, 4-COOR C₁₆H₁₀ClNO₃ 299.71 156 Alkyne functional group
7-Chloro-8-methyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid 7-Cl, 8-Me, 2-(3-OMePh), 4-COOH C₁₈H₁₄ClNO₃ 328.00 Not reported Steric hindrance from methyl

Biological Activity

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by detailed research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H12ClNO3C_{17}H_{12}ClNO_3, with a molecular weight of approximately 313.74 g/mol. The compound features a quinoline core substituted with a chloro group at the 8-position, a methoxyphenyl group at the 2-position, and a carboxylic acid functional group at the 4-position. This unique structure is believed to enhance its biological activity compared to other similar compounds.

Property Value
Molecular FormulaC17H12ClNO3C_{17}H_{12}ClNO_3
Molecular Weight313.74 g/mol
Key Functional GroupsChloro, Methoxy, Carboxylic Acid

The biological activity of this compound is attributed to its interaction with various molecular targets, including DNA, enzymes, and receptors. Quinoline derivatives are known for their ability to inhibit kinases, which play critical roles in cellular processes and signal transduction pathways. This compound may exhibit kinase inhibition, making it a candidate for cancer therapy and other diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives, including this compound. For instance:

  • In vitro Studies : Research has demonstrated that quinoline derivatives can selectively inhibit cancer cell proliferation. A study indicated that synthesized compounds showed significant cytotoxicity against various cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer), with IC50 values in the single-digit range .
  • Mechanistic Insights : The mechanism involves disruption of cellular processes through DNA binding and enzyme inhibition. For example, quinoline derivatives have been shown to induce apoptosis in cancer cells by activating specific pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Broad-Spectrum Activity : Compounds containing the methoxyphenyl group have demonstrated effectiveness against various bacteria and fungi. Studies suggest that this compound could be effective against pathogens such as Streptococcus pyogenes and Pseudomonas aeruginosa .

Case Studies

  • Anticancer Evaluation : A study synthesized several quinoline derivatives and evaluated their anticancer activity against breast (MCF–7), bone marrow (K–562), and cervical (HeLa) cancer cells. The results indicated selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of quinoline derivatives against clinical isolates of bacteria. The results highlighted significant antimicrobial activity, reinforcing the potential application of these compounds in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The Pfitzinger reaction is a common approach for quinoline-4-carboxylic acid derivatives, involving condensation of isatin derivatives with ketones under basic conditions . For substituted quinolines, cyclization of anthranilic acid derivatives with substituted acetophenones (e.g., 3-methoxyacetophenone) in the presence of POCl₃ or PCl₅ can introduce chlorine at position 7. Optimization of temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 for ketone:anthranilic acid) is critical to minimize byproducts like 2-phenylquinoline impurities .
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers or confirm substitution patterns in this compound?

  • Methodology :

  • ¹H NMR : The 3-methoxyphenyl group at position 2 shows characteristic aromatic protons as a multiplet (δ 6.8–7.4 ppm) and a singlet for the methoxy group (δ ~3.8 ppm). The quinoline H-3 proton appears as a singlet (δ ~8.5 ppm) due to deshielding by the carboxylic acid .
  • IR : Confirm the carboxylic acid moiety via a broad O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 344.05 (C₁₇H₁₃ClNO₃⁺) with isotopic peaks confirming chlorine .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against analogs (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid or 4-chloro-2-methylquinoline-6-carboxylic acid ). For example, replace the 3-methoxyphenyl group with a 4-chlorophenyl group to assess how electron-withdrawing groups affect antimicrobial potency .
  • Data Normalization : Account for variations in assay conditions (e.g., bacterial strain, solvent DMSO concentration ≤1%) by retesting compounds side-by-side .
    • Case Study : A 2023 study found that 3-methoxy substitution enhances membrane permeability but reduces solubility, explaining divergent cytotoxicity results in MCF-7 vs. HepG2 cells .

Q. How can computational modeling predict the binding affinity of this compound to bacterial DNA gyrase?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina with the DNA gyrase B subunit (PDB ID: 1KZN). Parameterize the carboxylic acid group for deprotonation at physiological pH .
  • MD Simulations : Run 100-ns trajectories to assess stability of hydrogen bonds between the quinoline core and Ser84/Arg76 residues .
    • Validation : Compare predicted ΔG values with experimental IC₅₀ data from fluorometric ATPase assays .

Q. What are the challenges in developing a stability-indicating HPLC method for this compound under accelerated degradation conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (alkaline), 3% H₂O₂ (oxidative), and UV light (photolytic) at 40°C for 24–72 hours .
  • HPLC Optimization : Use a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Detect degradation products (e.g., decarboxylated or demethylated derivatives) at 254 nm .
    • Key Parameters :
ConditionDegradation Products IdentifiedResolution (Rs)
Acidic (0.1N HCl)8-chloro-2-(3-methoxyphenyl)quinoline (decarboxylation)≥2.0
Oxidative (H₂O₂)Quinoline N-oxide≥1.8

Specialized Methodological Considerations

Q. How does the chlorine atom at position 8 influence crystallographic packing, and what solvent systems optimize single-crystal growth?

  • Methodology :

  • Crystallization Screening : Use vapor diffusion with solvents like DMSO/water (1:3) or methanol/dichloromethane. The chlorine atom enhances halogen bonding, favoring π-stacking interactions (e.g., dCl···π ~3.4 Å) .
  • X-ray Diffraction : Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL-97; expect space group P1 with Z = 2 .

Q. What in vitro assays are most suitable for evaluating the compound’s inhibition of cytochrome P450 enzymes?

  • Methodology :

  • Fluorescent Probe Assays : Use recombinant CYP3A4 or CYP2D6 with substrates like 7-benzyloxy-4-trifluoromethylcoumarin. Measure IC₅₀ in human liver microsomes (0.1 mg/mL protein) .
  • LC-MS/MS Quantification : Monitor metabolite formation (e.g., hydroxyquinoline derivatives) to assess competitive vs. non-competitive inhibition .

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